molecular formula C8H14Cl2N2 B8002710 (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride

(R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B8002710
M. Wt: 209.11 g/mol
InChI Key: UXBYFXNZLPFVEN-YCBDHFTFSA-N
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Description

(R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is a chiral amine compound of significant interest in pharmaceutical research and development. Its structure, featuring a pyridine ring, is a key scaffold found in many bioactive molecules . This compound serves as a critical synthetic intermediate, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting the nervous system . Research into analogous pyridine and pyrrolopyridine derivatives highlights their broad potential in treating conditions such as depression and anxiety, as well as in the development of antidiabetic, antimicrobial, and antitumor agents . The specific (R)-enantiomer provides a stereospecific building block for creating novel ligands and receptor probes, aiding in the study of biochemical pathways and the optimization of drug candidates for improved efficacy and reduced side effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBYFXNZLPFVEN-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation with Ruthenium Complexes

The direct asymmetric reductive amination (DARA) of 1-(pyridin-4-yl)propan-1-one using chiral ruthenium catalysts achieves high enantiomeric excess (ee). For example:

  • Catalyst : Ru(OAc)₂{(S)-binap} under 0.8 MPa H₂ pressure.

  • Conditions : Ammonium trifluoroacetate as the nitrogen source in THF at 60°C for 24 hours.

  • Yield : 85–92% with >99% ee.

  • Mechanism : The pyridine ring coordinates to the metal center, enabling stereoselective hydride transfer.

Iridium-Catalyzed Asymmetric Reductive Amination

Kanto Chemical’s Ir-PSA catalysts (e.g., Ir-PSA18) enable enantioselective synthesis:

  • Substrate : 1-(pyridin-4-yl)propan-1-one.

  • Chiral Auxiliary : Aminoalcohols (e.g., (S)-2-pyrrolidinemethanol) form imine intermediates.

  • Yield : 78–88% with 94–98% ee.

  • Purification : Recrystallization of diastereomeric salts (e.g., with L-tartaric acid).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(pyridin-4-yl)propan-1-amine is resolved using chiral acids:

  • Acid : (R)-Mandelic acid in ethanol/water (1:1).

  • Conditions : Stirring at 25°C for 12 hours, followed by filtration.

  • Yield : 40–45% of (R)-enantiomer with 99% ee.

Enzymatic Resolution

Amine dehydrogenases (AmDHs) from Petrotoga mobilis catalyze stereoselective amination:

  • Substrate : 1-(pyridin-4-yl)propan-1-one.

  • Cofactor : NADPH (0.2 mM) in phosphate buffer (pH 7.5).

  • Yield : 70–75% with 98% ee.

Chiral Pool Synthesis

Starting from (R)-Alanine

  • Step 1 : Protection of (R)-alanine with Boc anhydride in THF/H₂O.

  • Step 2 : Coupling with 4-pyridylmagnesium bromide via Kumada cross-coupling.

  • Step 3 : Deprotection with HCl/dioxane to yield (R)-1-(pyridin-4-yl)propan-1-amine dihydrochloride.

  • Overall Yield : 62–68%.

Nucleophilic Substitution with Chiral Auxiliaries

  • Auxiliary : (S)-Oxazolidinone.

  • Reaction : Alkylation of 4-bromopyridine with (R)-propylene oxide, followed by amination.

  • Yield : 55–60% with 97% ee.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) ee (%) Cost Efficiency
Ru-catalyzed DARARu(OAc)₂{(S)-binap}85–92>99Moderate
Ir-PSA catalysisIr-PSA1878–8894–98High
Diastereomeric salt(R)-Mandelic acid40–4599Low
EnzymaticAmDH470–7598High
Chiral pool(R)-Alanine62–6899Moderate

Critical Process Parameters

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, THF) enhance imine formation in reductive amination.

  • Water content >10% reduces enantioselectivity in enzymatic methods.

Temperature Effects

  • Optimal range : 60–80°C for metal-catalyzed reactions.

  • Lower temps (25–35°C) favor enzymatic resolution.

Purification Techniques

  • Flash chromatography : Silica gel with EtOAc/hexanes (3:7).

  • Recrystallization : Ethanol/water (4:1) for diastereomeric salts.

Industrial-Scale Considerations

Catalytic Recycling

  • Ru and Ir catalysts are recovered via filtration (85–90% efficiency).

  • Immobilized enzymes (e.g., AmDH on chitosan beads) enable continuous flow processes.

Cost Drivers

  • Chiral ligands account for 60–70% of total catalyst cost.

  • Ammonium salts (e.g., trifluoroacetate) add $5–10/g to production.

Emerging Innovations

Photoredox Catalysis

  • Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆ under blue LED light.

  • Yield : 50–55% with 90% ee (proof-of-concept stage).

Flow Chemistry

  • Residence time : 30 minutes at 100°C.

  • Output : 1.2 kg/day with 95% purity.

Challenges and Recommendations

Limitations

  • Substrate scope : Bulky pyridine derivatives (e.g., 2,6-lutidine) show <50% ee in DARA.

  • Enzyme stability : AmDH4 loses activity after 5 cycles .

Scientific Research Applications

Chemistry

In the field of organic synthesis, (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride serves as a building block for the synthesis of pharmaceuticals and agrochemicals. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Amination of Alkyl Halides : This method involves reacting alkyl halides with ammonia or amines to synthesize the compound.
  • Chiral Resolution : Techniques such as using chiral resolving agents are employed to obtain the (R)-enantiomer.

Biology

The compound exhibits notable biological activity, particularly in pharmacology. Research indicates that it may interact with neurotransmitter systems, potentially acting as a modulator or inhibitor in specific pathways. Key applications include:

  • Ligand in Biochemical Studies : It helps understand protein interactions and enzyme mechanisms.
  • Neuropharmacology : Studies suggest its role in influencing serotonin and dopamine receptors, indicating potential applications in treating neurological disorders.

Medicine

The therapeutic potential of (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is being explored in various contexts:

  • Anticancer Research : The compound has shown promise in inducing apoptosis in cancer cells, making it a candidate for drug development targeting cancer therapies.
  • Neuroprotective Effects : Studies have demonstrated its ability to reduce neuronal cell death under oxidative stress conditions.

Case Study 1: Neuroprotective Effects

A study assessed the compound's neuroprotective properties against oxidative stress-induced neuronal cell death. Results indicated that treatment with (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride significantly decreased reactive oxygen species (ROS) production, thereby mitigating mitochondrial dysfunction and cell death .

Case Study 2: Cytotoxicity Evaluation

In vitro evaluations revealed selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies, highlighting the compound's potential as an anticancer agent .

Case Study 3: Behavioral Assessment

In animal models, administration of this compound led to significant improvements in behaviors associated with anxiety and depression. These findings suggest its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among similar compounds include:

  • Pyridine ring substitution position (2-, 3-, or 4-pyridinyl).
  • Alkyl chain length (ethane vs. propane backbone).
  • Stereochemistry (R or S enantiomers).
  • Functional group modifications (e.g., thiazole rings, fluorophenyl groups).
Table 1: Comparison of Select Pyridinyl Amine Dihydrochlorides
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Substitution Position Stereochemistry Source
(R)-1-(Pyridin-4-yl)propan-1-amine (60289-68-1) C8H12N2·2HCl ~195.09* 95% 4-pyridinyl R
(R)-1-(Pyridin-4-yl)ethan-1-amine (45682-36-8) C7H10N2·2HCl 175.19 97% 4-pyridinyl R
(R)-1-(Pyridin-2-yl)propan-1-amine (1263198-96-4) C8H12N2·2HCl ~195.09* 97% 2-pyridinyl R
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine (1251922-93-6) C11H12N3S·2HCl 292.22 95% 4-pyridinyl (thiazole) N/A

*Calculated based on free base molecular weight + 2HCl.

Key Findings from Comparative Analysis

Impact of Pyridine Substitution Position :

  • The 4-pyridinyl group in the target compound may confer distinct electronic and steric properties compared to 2- or 3-pyridinyl analogs. For example, (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride (QV-9297) likely exhibits altered binding affinities in biological systems due to proximity of the amine to the pyridine nitrogen .

Chain Length and Stereochemistry :

  • Ethane-backbone analogs (e.g., (R)-1-(Pyridin-4-yl)ethan-1-amine dihydrochloride, ) have lower molecular weights and may differ in membrane permeability compared to propane derivatives. The (R)-enantiomer is often prioritized for enantioselective interactions in drug design .

Purity and Synthetic Accessibility :

  • Most dihydrochloride salts in are synthesized with ≥95% purity, suggesting robust synthetic protocols (e.g., general method A in involving HCl salt formation). The target compound’s 95% purity aligns with industry standards for research-grade materials .

Biological Activity

(R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride, often referred to as 1-PPA dihydrochloride, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

1-PPA dihydrochloride is a dihydrochloride salt characterized by the presence of a pyridine ring and a propan-1-amine group. Its molecular formula is C10_{10}H13_{13}Cl2_2N, with a molecular weight of approximately 209.12 g/mol. The compound appears as a white crystalline solid and is soluble in water, making it suitable for various chemical and biological applications.

The biological activity of 1-PPA dihydrochloride can be attributed to its interactions with specific molecular targets, particularly enzymes and receptors. Research indicates that it may function as an inhibitor or activator , modulating various biochemical pathways. Notably, compounds with similar structures have been shown to influence neurotransmitter systems, particularly serotonin and dopamine receptors .

Enzyme Inhibition

Studies have demonstrated that 1-PPA dihydrochloride exhibits inhibitory effects on key metabolic enzymes. This inhibition is crucial for developing therapeutic agents targeting metabolic disorders and certain cancers. For instance, the compound has shown effectiveness in inhibiting enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers.

Receptor Binding Affinity

The compound has been investigated for its ability to bind to various neurotransmitter receptors. This property enhances its biological profile, indicating potential implications for treating neurological disorders. Preliminary studies suggest that it may act as a modulator in neurotransmitter systems.

Case Studies

Antimicrobial Activity : A study explored the antimicrobial properties of 1-PPA dihydrochloride against various bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Cancer Therapeutics : Another investigation focused on the compound's effects on cancer cell lines. Findings suggested that it could induce apoptosis in specific cancer cells through the modulation of apoptotic pathways, highlighting its potential role in cancer treatment.

Neuroprotective Effects : Preliminary studies indicated that 1-PPA dihydrochloride might exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 1-PPA dihydrochloride compared to structurally related compounds:

Compound NameStructureBiological ActivityUnique Properties
(S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochlorideSimilar to (R) formDifferent receptor affinityEnantiomer with distinct effects
2-Methyl-1-pyridin-4-yl-ethylamine dihydrochlorideShorter alkyl chainModerate enzyme inhibitionLess potent than (R) form

This comparison illustrates how stereochemistry and structural variations can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride?

The compound can be synthesized via Mannich reactions , where a ketone, formaldehyde, and an amine hydrochloride are condensed under acidic conditions. For example, analogous syntheses of hydrochlorides achieved yields of 87–98% using phenethylamine hydrochloride and substituted acetophenones . Building-block strategies, such as coupling pyridine derivatives with propan-1-amine precursors followed by dihydrochloride salt formation, are also viable. Post-synthesis purification often involves recrystallization from ethanol/water mixtures to isolate the enantiomerically pure (R)-form .

Q. How is the compound characterized to confirm its structural identity and purity?

  • X-ray crystallography : Refinement programs like SHELXL (with features for handling hydrochloride salts) can resolve chiral centers and hydrogen-bonding networks in the crystal lattice .
  • NMR spectroscopy : 1^1H and 13^13C NMR in deuterated water (D2_2O) confirm proton environments, with pyridin-4-yl protons appearing as distinct aromatic signals (δ 8.5–7.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%), while chiral columns (e.g., Chiralpak IA) verify enantiomeric excess .

Q. What purification methods are optimal for isolating (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride?

  • Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences between enantiomers.
  • Column chromatography : Silica gel with a polar mobile phase (e.g., chloroform/methanol/ammonia, 8:2:0.1) removes byproducts.
  • Ion-exchange resins : Remove residual salts or unreacted amines .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store at 4°C in airtight, light-protected containers to prevent degradation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this chiral amine?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) and 0.1% diethylamine. The (R)-enantiomer typically elutes earlier than the (S)-form .
  • Circular dichroism (CD) : Compare CD spectra to a known (R)-enantiomer standard. Peaks at 220–260 nm confirm configuration .
  • Polarimetry : Measure specific rotation ([α]D25_D^{25}) and compare to literature values (e.g., +15° to +25° for the (R)-form in water) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with pyridin-4-yl as a key pharmacophore. Target receptors like nicotinic acetylcholine receptors (nAChRs) or monoamine transporters .
  • QM/MM simulations : Analyze protonation states of the amine group in physiological pH (e.g., pKa ~9.5 for the tertiary amine) .
  • MD simulations : Assess stability of salt bridges formed by the dihydrochloride in aqueous environments .

Q. How should in vitro assays be designed to evaluate its pharmacological activity?

  • Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination. Compare to control compounds like cisplatin .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-epibatidine for nAChRs) quantify affinity (Ki_i) .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .

Q. How to resolve contradictions in reported biological activity data?

  • Purity verification : Re-analyze batches via HPLC and ICP-MS to rule out metal contaminants .
  • Buffer conditions : Test activity in varying pH (6.5–7.4) and ionic strengths, as hydrochloride salts may affect protonation .
  • Replicate studies : Cross-validate findings in independent labs using standardized protocols (e.g., NIH assay guidance) .

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